2-[(Naphthalen-2-ylamino)methyl]isoindole-1,3-dione
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Overview
Description
2-(Naphthalen-2-ylaminomethyl)-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a naphthalene ring attached to an aminomethyl group, which is further connected to an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-ylaminomethyl)-isoindole-1,3-dione typically involves the reaction of naphthalen-2-ylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Naphthalen-2-ylaminomethyl)-isoindole-1,3-dione can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-ylaminomethyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted derivatives with halogen or alkoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-ylaminomethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation, while its antimicrobial activity could result from disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalene moiety but different functional groups.
1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Contains a naphthalene ring and a thiazole moiety.
Uniqueness
2-(Naphthalen-2-ylaminomethyl)-isoindole-1,3-dione is unique due to its isoindole-1,3-dione structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H14N2O2 |
---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-[(naphthalen-2-ylamino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H14N2O2/c22-18-16-7-3-4-8-17(16)19(23)21(18)12-20-15-10-9-13-5-1-2-6-14(13)11-15/h1-11,20H,12H2 |
InChI Key |
RXAURTPZTJUKSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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